Cas no 680622-70-2 (PIN1 inhibitor API-1)

API-1 is a potent and selective small-molecule inhibitor targeting the peptidyl-prolyl cis-trans isomerase PIN1, a key regulator of proline-directed phosphorylation signaling pathways. This compound exhibits high binding affinity (IC50 < 1 μM) and demonstrates excellent specificity against PIN1 without significant off-target effects on related isomerases. API-1 effectively disrupts PIN1's catalytic activity by binding to its active site, thereby modulating downstream oncogenic pathways. The inhibitor shows good cell permeability and stability in physiological conditions, making it suitable for both in vitro and in vivo studies. Its well-characterized mechanism of action and reproducible inhibitory profile make API-1 a valuable tool compound for investigating PIN1-related biological processes in cancer, neurodegeneration, and other diseases.
PIN1 inhibitor API-1 structure
PIN1 inhibitor API-1 structure
Product Name:PIN1 inhibitor API-1
CAS No:680622-70-2
MF:C15H13F3N6O2
MW:366.297932386398
CID:1016718
PubChem ID:29987694
Update Time:2025-07-02

PIN1 inhibitor API-1 Chemical and Physical Properties

Names and Identifiers

    • O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
    • N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
    • N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
    • PIN1 inhibitor API-1
    • N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
    • FT-0675485
    • MS-25852
    • N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
    • HY-116716
    • 680622-70-2
    • DTXSID40652683
    • EX-A5656
    • CS-0066356
    • SCHEMBL2775958
    • AKOS030242660
    • AKOS040742420
    • AQFWAWXGBQPBIA-UHFFFAOYSA-N
    • s6893
    • N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
    • G13642
    • DA-56877
    • Inchi: 1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
    • InChI Key: AQFWAWXGBQPBIA-UHFFFAOYSA-N
    • SMILES: FC(C(NCC1C=CC(=CC=1)COC1=C2C(=NC(N)=N1)N=CN2)=O)(F)F

Computed Properties

  • Exact Mass: 366.10500
  • Monoisotopic Mass: 366.10520816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Melting Point: 211-213?C
  • PSA: 123.03000
  • LogP: 2.46300

PIN1 inhibitor API-1 Pricemore >>

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PIN1 inhibitor API-1 Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:680622-70-2)PIN1 inhibitor API-1
Order Number:A1036361
Stock Status:in Stock
Quantity:25mg/50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:58
Price ($):267.0/401.0/601.0/1031.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1
A1036361
Purity:99%/99%/99%/99%
Quantity:25mg/50mg/100mg/250mg
Price ($):267.0/401.0/601.0/1031.0
Email